6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine
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Overview
Description
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound It contains a pyrimidine ring substituted with chlorine, a methyl group, and a (2-chlorophenyl)methylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-diaminopyrimidine and acetaldehyde.
Substitution reactions: The introduction of the (2-chlorophenyl)methylideneamino group can be achieved through a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with 2-chlorobenzaldehyde under basic conditions.
Final product isolation: The final product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-diaminopyrimidine: A precursor in the synthesis of the target compound.
2-chlorobenzaldehyde: Used in the formation of the (2-chlorophenyl)methylideneamino group.
6-chloro-2-methylpyrimidin-4-amine: A structurally similar compound with different substituents.
Uniqueness
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a (2-chlorophenyl)methylideneamino group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4/c1-8-16-11(14)6-12(17-8)18-15-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,16,17,18)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMCYSANWCPAO-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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